molecular formula C21H18FN3S B2421700 (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 477297-64-6

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

Cat. No.: B2421700
CAS No.: 477297-64-6
M. Wt: 363.45
InChI Key: ZDUGRMLCUCAOKJ-GZTJUZNOSA-N
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Description

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. Thiazole derivatives have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thiazole Ring: Starting with a suitable precursor, such as 3,4-dimethylbenzaldehyde, the thiazole ring can be formed through a cyclization reaction with a thioamide.

    Acryloylation: The thiazole intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile would depend on its specific application. Generally, thiazole derivatives can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-methylphenyl)amino)acrylonitrile: Lacks the fluoro group, which may affect its biological activity.

    (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-phenyl)amino)acrylonitrile: Lacks the methyl group on the phenyl ring, potentially altering its reactivity.

Uniqueness

The presence of both the fluoro and methyl groups in (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-18-7-5-14(2)19(22)9-18/h4-9,11-12,24H,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUGRMLCUCAOKJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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